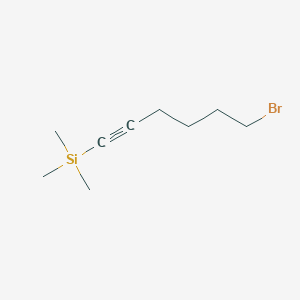

Silane, (6-bromo-1-hexynyl)trimethyl-

説明

This structure combines the reactivity of an alkyne, a bromine substituent, and a silane moiety, making it valuable in organic synthesis and material science. The bromine atom serves as a leaving group, enabling nucleophilic substitution or cross-coupling reactions, while the terminal alkyne allows for click chemistry (e.g., Huisgen cycloaddition) or Sonogashira coupling. The trimethylsilyl group provides steric protection and modulates electronic properties.

Synthetic routes for analogous silane compounds (e.g., tert-butyldimethylsilane derivatives) involve alkynylation followed by silylation under anhydrous conditions using reagents like n-butyllithium and silyl chlorides, as seen in the preparation of [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane .

特性

IUPAC Name |

6-bromohex-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXMWEWLBKPPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453501 | |

| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91656-99-4 | |

| Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of Silane, (6-bromo-1-hexynyl)trimethyl-, involves a multi-step process. One common method starts with 1-trimethylsilyl (hex-1-yn-6-ol) as the reactant. The procedure involves the following steps:

-

Reactants and Solvents

- 1-trimethylsilyl (hex-1-yn-6-ol) (32.6 g, 190 mmol)

- Pyridine (0.38 mL)

- Diethyl ether (100 mL)

- Phosphorus tribromide (7.1 mL, 75 mmol)

- Diethyl ether (20 mL)

-

Reaction Conditions

- The mixture of 1-trimethylsilyl (hex-1-yn-6-ol) and pyridine is dissolved in diethyl ether.

- Phosphorus tribromide is added slowly to the solution, forming a precipitate.

- The heterogeneous solution is stirred at room temperature overnight.

- The mixture is then heated at reflux for 2.5 hours.

- Upon cooling, the mixture is poured onto ice, washed with water, sodium bicarbonate solution, and brine, then dried with magnesium sulfate.

- The solvent is evaporated under reduced pressure, and the residue is distilled to yield the product.

化学反応の分析

Silane, (6-bromo-1-hexynyl)trimethyl-, undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents and conditions used in these reactions include:

Substitution Reactions: Involving nucleophiles that replace the bromine atom.

Addition Reactions: Involving reagents that add across the triple bond of the alkyne group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can lead to the formation of substituted silanes.

科学的研究の応用

Silane, (6-bromo-1-hexynyl)trimethyl-, has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the modification of biomolecules for various biochemical studies.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which Silane, (6-bromo-1-hexynyl)trimethyl- exerts its effects involves its ability to participate in various chemical reactions due to its reactive bromine and alkyne groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.

類似化合物との比較

Trimethylsilyl vs. Tert-Butyldimethylsilyl Derivatives

A key distinction lies in the substituents on the silicon atom. For example, [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane () features a bulkier tert-butyldimethylsilyl group, whereas (6-bromo-1-hexynyl)trimethylsilane has a smaller trimethylsilyl group.

The trimethylsilyl group enhances reactivity in coupling reactions, while tert-butyldimethylsilyl derivatives are preferred for temporary protection of functional groups due to their stability .

Bromo-Alkynyl Silanes vs. Phenylmethoxy-Alkynyl Silanes

Silane, [4,4-dimethyl-5-(phenylmethoxy)-6-hepten-1-ynyl]trimethyl- (CAS 135760-86-0, ), differs in substituents and chain structure:

The bromo substituent in the target compound facilitates nucleophilic substitutions, whereas phenylmethoxy groups in ’s compound may enhance solubility or direct electrophilic aromatic substitution.

Comparison with Heavy-Metal Silanes

Trimethyl(triphenylplumbylmethyl)silane (CAS 95456-32-9, ) incorporates lead, contrasting sharply with the bromo-alkynyl silane:

Functional Group Comparison: Azide vs. Bromo

Silane-PEG-N3 () features an azide group, enabling bioorthogonal click chemistry, unlike the bromo-alkynyl silane:

The PEG chain in Silane-PEG-N3 enhances hydrophilicity, whereas the bromo-alkynyl silane’s hydrophobicity suits organic-phase reactions.

生物活性

Silane, (6-bromo-1-hexynyl)trimethyl- (CAS Number: 91656-99-4) is an organosilicon compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHBrSi

- Molecular Weight : 221.22 g/mol

- Structural Representation :

- The compound features a brominated alkyne attached to a trimethylsilyl group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of silane derivatives, including (6-bromo-1-hexynyl)trimethyl-. The compound has shown promising activity against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This data suggests that the compound may inhibit the growth of pathogenic bacteria, which could be beneficial in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of silane compounds has also been a focal point of research. In vitro assays demonstrated that (6-bromo-1-hexynyl)trimethyl- reduced the production of pro-inflammatory cytokines in human cell lines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 250 | 150 |

| TNF-alpha | 300 | 180 |

These findings indicate that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of silane, (6-bromo-1-hexynyl)trimethyl-, is thought to involve several mechanisms:

- Interaction with Cell Membranes : The trimethylsilyl group enhances lipophilicity, allowing better penetration through cell membranes.

- Enzyme Inhibition : The bromine atom may interact with active sites of enzymes involved in inflammation or microbial metabolism.

- Cytokine Modulation : By affecting signaling pathways, the compound can downregulate the expression of inflammatory cytokines.

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated various silane derivatives for their biological activities. Among them, (6-bromo-1-hexynyl)trimethyl- was highlighted for its significant antimicrobial and anti-inflammatory properties. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles.

Study Overview

- Objective : To evaluate the biological activity of silane derivatives.

- Methods :

- In vitro assays for antimicrobial and anti-inflammatory activities.

- In vivo models for toxicity assessment.

Results

The study concluded that (6-bromo-1-hexynyl)trimethyl- exhibited a favorable safety profile with effective biological activity, suggesting potential for further development as a therapeutic agent.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。